d-Carvone
Overview
Description
D-Carvone is a monoterpene ketone found in the essential oils of various aromatic plants, particularly in spearmint oil. It is known for its characteristic spearmint aroma and is widely used in the flavor and fragrance industries . The compound has the chemical formula C₁₀H₁₄O and is the S-isomer of carvone .
Scientific Research Applications
D-Carvone has numerous applications in scientific research:
Mechanism of Action
- D-carvone exhibits multiple pharmacological properties, including antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities .
- It inhibits the JAK/STAT3 pathway, which plays a crucial role in cell survival, proliferation, and immune responses .
- Additionally, it enhances endogenous antioxidants like glutathione (GSH), contributing to cellular defense mechanisms .
- This compound is synthesized via the methylerythritol phosphate pathway in plastids, starting from geranyl-pyrophosphate and intermediates like limonene or β-pinene .
- Its derivatives, obtained from natural extracts or synthesized, exhibit diverse activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects .
- This compound attenuates lung damage induced by lipopolysaccharide (LPS) by reducing inflammation and cytokine levels .
- It may exert protective effects against oxidative stress-related hepatic diseases .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
d-Carvone is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . It has shown interesting antioxidant, antimicrobial, anti-inflammatory, cytotoxic, antiproliferative, chemopreventive, antispasmodic, antiulcer, anticonvulsant, antinociceptive, antiparasitic, larvicidal, and insecticidal activities .
Cellular Effects
This compound exhibits multiple pharmacological properties such as antibacterial, antifungal, antiparasitic, antineuraminidase, antioxidant, anti-inflammatory, and anticancer activities . These effects are related to the action of this compound on the cell membrane and to ultrastructural changes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to induce apoptosis cell death by mitochondrial reactive oxygen species production and downregulation of the JAK and STAT3 signaling molecules .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in a study on Swiss albino mice, this compound was administered post-benzo(a)pyrene administration, and it was observed that the counts of lymphocytes, polymorphonuclear cells, and macrophages were notably decreased and increased, respectively, by the this compound post-treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats, this compound was orally administered at the doses of 30 and 60 mg/kg against CCl4-induced liver fibrosis . The administration of this compound significantly enhanced liver functions, oxidant/antioxidant balance as well as liver histology .
Metabolic Pathways
This compound is involved in the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Carvone can be synthesized through several methods, including the oxidation of limonene, a common monoterpene found in citrus oils. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from spearmint oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps such as fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
D-Carvone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce carvotanacetone.
Reduction: Reduction of this compound can yield dihydrocarvone.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carvotanacetone.
Reduction: Dihydrocarvone.
Substitution: Various carvone derivatives.
Comparison with Similar Compounds
Similar Compounds
L-Carvone: The enantiomer of D-Carvone, found in caraway and dill oils, with a caraway aroma.
Carvotanacetone: A derivative of carvone with similar biological activities.
Uniqueness
This compound is unique due to its distinct spearmint aroma and its specific applications in flavoring and fragrance industries. Its biological activities, such as anti-inflammatory and anticancer properties, also distinguish it from its enantiomer, L-Carvone .
Properties
IUPAC Name |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHMXUKGWMISQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020256 | |
Record name | d-Carvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (S)-Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | d-Carvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (S)-Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
192 °F (NTP, 1992) | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol) | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (S)-Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | d-Carvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961 | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-Carvone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992) | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2244-16-8 | |
Record name | D-CARVONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (+)-Carvone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2244-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | d-Carvone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | d-Carvone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARVONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RWC1CMS3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (S)-Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 15 °C | |
Record name | (S)-Carvone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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